molecular formula C20H22F3N5O3 B2685510 1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 2034294-59-0

1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide

Cat. No.: B2685510
CAS No.: 2034294-59-0
M. Wt: 437.423
InChI Key: OLSVQLUNJSBEKT-UHFFFAOYSA-N
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Description

The compound 1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a structurally complex molecule featuring a pyrrolidine-3-carboxamide core substituted with a 3-methoxyphenyl group at position 1 and a [1,2,4]triazolo[4,3-a]pyridine moiety linked via a methylene bridge.

Synthetic routes for analogous pyrrolidine derivatives often involve esterification, hydrazide formation, and condensation reactions. For example, describes the synthesis of 1-(3-hydroxyphenyl)-5-oxopyrrolidines via esterification with methanol and subsequent hydrazide formation, followed by heterocyclization . Similarly, the target compound likely employs multi-step functionalization of the pyrrolidine ring and triazolo-pyridine system, leveraging catalysts like sulfuric acid or acetic acid for cyclization .

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O3/c1-31-15-4-2-3-14(9-15)28-11-12(7-18(28)29)19(30)24-10-17-26-25-16-8-13(20(21,22)23)5-6-27(16)17/h2-4,9,12-13H,5-8,10-11H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSVQLUNJSBEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that warrant investigation.

Chemical Structure

The compound features a pyrrolidine core substituted with a triazole moiety and a methoxyphenyl group. The trifluoromethyl group enhances its lipophilicity and may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic effects:

  • Anticancer Activity :
    • Preliminary studies indicate that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and A549 .
    • A specific case study demonstrated that a related compound exhibited an IC50 of 3.0 µM against the A549 cell line, indicating strong antiproliferative effects .
  • Antimicrobial Properties :
    • Compounds within the same chemical family have been reported to possess antimicrobial activity. This includes effectiveness against several bacterial strains and fungi, suggesting potential for development as antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some studies have indicated that triazole-containing compounds can exhibit anti-inflammatory properties through inhibition of key inflammatory mediators .
  • CNS Activity :
    • The tetrahydro-triazole structure is often associated with central nervous system (CNS) effects. Compounds with similar frameworks have been evaluated for anticonvulsant and anxiolytic activities in animal models .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Notes
AnticancerTriazole derivatives3.0 - 10.0Effective against MCF-7 and A549 cell lines
AntimicrobialVarious analogsVariesEffective against multiple bacterial strains
Anti-inflammatorySimilar structuresNot specifiedInhibition of TNF-α and other inflammatory markers
CNS ActivityTetrahydro derivativesNot specifiedPotential anticonvulsant effects observed in models

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The triazole ring may interact with key enzymes or receptors involved in cancer proliferation and inflammation.
  • The methoxyphenyl group could enhance binding affinity to target sites due to increased hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, substituents, and molecular properties of the target compound with analogous molecules from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Formula (if available) Notable Functional Groups
Target Compound Pyrrolidine-3-carboxamide 3-Methoxyphenyl, [1,2,4]triazolo[4,3-a]pyridine (CF₃-substituted) Not explicitly provided Trifluoromethyl, triazole, methoxy
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide 4-Fluorophenyl, 5-isopropyl-1,3,4-thiadiazole C₁₈H₁₆F₂N₄O₂S Fluorophenyl, thiadiazole
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine-3-carboxamide 4-Methoxybenzyl, 2-fluoroanilinoethoxy C₂₉H₂₈FN₃O₅ Methoxybenzyl, fluoroaniline
1-Cyclohexyl-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine-3-carboxamide Cyclohexyl, 3-methylphenyl C₁₉H₂₅N₂O₂ Cyclohexyl, methylphenyl
5-Methyl-N-(3-pyridinyl)-7-(2,4,5-trimethoxyphenyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 2,4,5-Trimethoxyphenyl, 3-pyridinyl C₂₂H₂₀N₆O₄ Triazole, trimethoxyphenyl
EP 3 532 474 B1 (Example 284) Benzamide 3-Oxo-tetrahydrotriazolo-pyridine, trifluoropropoxy C₂₅H₂₀ClF₅N₄O₃ Trifluoromethyl, triazole, chloro
Key Observations:
  • The triazolo-pyridine moiety (target compound) vs. triazolo-pyrimidine () alters electronic properties, affecting binding affinity to targets like kinases or GPCRs . Bulky substituents (e.g., cyclohexyl in ) may reduce conformational flexibility compared to the target compound’s triazolo-pyridine linker .

Physicochemical Properties

  • Lipophilicity (logP) :
    • The trifluoromethyl group increases logP significantly compared to methoxy or fluorophenyl substituents. For example, the target compound likely has a higher logP than ’s methoxybenzyl derivative .
  • Solubility :
    • Polar groups (e.g., carboxamide, methoxy) improve aqueous solubility, but the trifluoromethyl group counterbalances this effect. ’s thiadiazole-containing compound may exhibit lower solubility due to its hydrophobic isopropyl group .

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